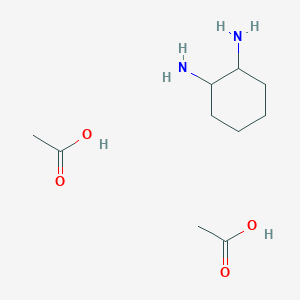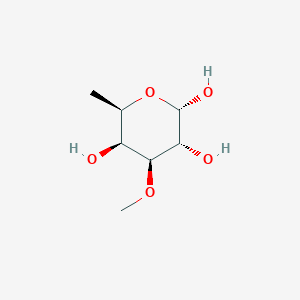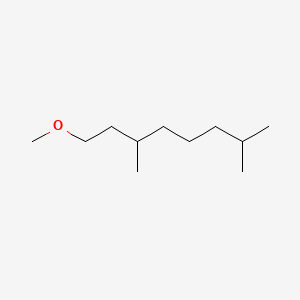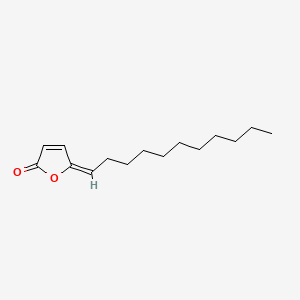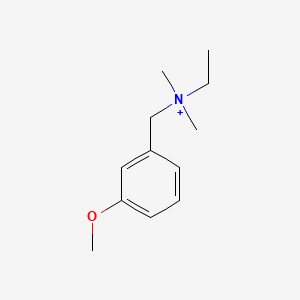
Emilium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emilium is a compound known for its versatile applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. It is a natural emulsifier derived from polyglycerol esters, which are known for their stability and compatibility with a wide range of ingredients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Emilium is synthesized through the esterification of polyglycerol-6 (PG-6), 12-hydroxystearic acid (12-HSA), and ricinoleic acid (RA). The reaction involves heating these raw materials to facilitate esterification, resulting in a stable emulsifier that can be used in various formulations .
Industrial Production Methods
In industrial settings, this compound is produced using a cold process. The emulsifier is added to the oil phase and heated if necessary to homogenize or melt other ingredients. Once homogeneous, the aqueous phase is added under moderate to high shear mixing until the emulsion is stable. Salts like sodium chloride or magnesium sulfate are often used to stabilize the emulsion .
Analyse Chemischer Reaktionen
Types of Reactions
Emilium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Emilium has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and assays.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in cosmetics and personal care products for its moisturizing and stabilizing properties
Wirkmechanismus
Emilium exerts its effects through its ability to stabilize emulsions. The polyglycerol-6 polar head interacts with the water phase, while the long carbon chains of 12-hydroxystearic acid and ricinoleic acid extend into the oil phase. This interaction creates a stable emulsion by steric repulsion, entrapping pigments and other ingredients in a homogeneous dispersion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emulium® 22 MB: Known for its refined touch and fine emulsions.
Emulium® Dolcea MB: A robust natural emulsifier with high compatibility and stability.
Emulium® Kappa MB: Offers a unique sensorial identity and stable emulsions.
Uniqueness
Emilium stands out due to its ability to create stable water-in-oil emulsions with long-lasting properties and enhanced water resistance. Its unique combination of polyglycerol-6, 12-hydroxystearic acid, and ricinoleic acid provides a balance of stability, flexibility, and performance that is unmatched by other emulsifiers .
Eigenschaften
CAS-Nummer |
46338-61-8 |
|---|---|
Molekularformel |
C12H20NO+ |
Molekulargewicht |
194.29 g/mol |
IUPAC-Name |
ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C12H20NO/c1-5-13(2,3)10-11-7-6-8-12(9-11)14-4/h6-9H,5,10H2,1-4H3/q+1 |
InChI-Schlüssel |
AAKPJTCJKGHSJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(C)CC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







